Cas no 67023-01-2 ((4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone)

(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone is a synthetic organic compound featuring a piperazine core substituted with a methyl group and a 2-nitrobenzoyl moiety. This structure imparts versatility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the nitro group enhances reactivity for further functionalization, while the methylpiperazine component contributes to solubility and binding affinity in medicinal chemistry applications. Its well-defined molecular architecture ensures consistent performance in heterocyclic synthesis, making it valuable for developing pharmacophores and ligands. The compound is typically characterized by high purity and stability, suitable for controlled reactions in drug discovery and fine chemical production.
(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone structure
67023-01-2 structure
Product name:(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
CAS No:67023-01-2
MF:C12H15N3O3
MW:249.2658
CID:1038788
PubChem ID:686511

(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
    • (4-methylpiperazin-1-yl)-(2-nitrophenyl)methanone
    • MLS001207187
    • AKOS000668526
    • 1-METHYL-4-(2-NITROBENZOYL)PIPERAZINE
    • DTXSID20350711
    • 67023-01-2
    • HMS2847D15
    • (4-Methyl-piperazin-1-yl)-(2-nitro-phenyl)-methanone
    • CHEMBL1416731
    • AB00079037-01
    • Cambridge id 5281804
    • Oprea1_125644
    • CBDivE_014126
    • SMR000514806
    • (4-METHYLPIPERAZINO)(2-NITROPHENYL)METHANONE
    • Oprea1_162782
    • STK020551
    • Inchi: InChI=1S/C12H15N3O3/c1-13-6-8-14(9-7-13)12(16)10-4-2-3-5-11(10)15(17)18/h2-5H,6-9H2,1H3
    • InChI Key: YRQBFQMVTVLQGD-UHFFFAOYSA-N
    • SMILES: CN1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Computed Properties

  • Exact Mass: 249.11134135g/mol
  • Monoisotopic Mass: 249.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 69.4Ų

(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740381-25g
(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
67023-01-2 98%
25g
¥4895.00 2024-05-04
Chemenu
CM169090-25g
(4-methylpiperazin-1-yl)(2-nitrophenyl)methanone
67023-01-2 95%
25g
$*** 2023-05-29
Chemenu
CM169090-25g
(4-methylpiperazin-1-yl)(2-nitrophenyl)methanone
67023-01-2 95%
25g
$503 2021-08-05

Additional information on (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone

Comprehensive Overview of (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone (CAS No. 67023-01-2)

(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone, with the CAS number 67023-01-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name, belongs to the class of nitrophenyl methanone derivatives, which are known for their versatile applications in medicinal chemistry and material science. The presence of both a 4-methylpiperazine moiety and a 2-nitrophenyl group in its structure makes it a valuable intermediate for synthesizing more complex molecules.

In recent years, the demand for high-purity chemical intermediates like (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone has surged, driven by advancements in drug discovery and development. Researchers are particularly interested in its potential role as a building block for bioactive molecules, especially those targeting neurological and metabolic disorders. The compound's unique structure allows for modifications that can enhance drug bioavailability and target specificity, making it a focal point in structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, CAS 67023-01-2 is often utilized in multistep organic synthesis. Its nitrophenyl group serves as an excellent electrophile in nucleophilic aromatic substitution reactions, while the methylpiperazine moiety contributes to its solubility and reactivity in polar solvents. This dual functionality makes it a preferred choice for constructing heterocyclic frameworks, which are prevalent in many FDA-approved drugs.

The compound's relevance extends beyond pharmaceuticals. In material science, (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone has been explored for its potential in designing photoactive materials and molecular sensors. The nitro group in its structure can undergo reduction to form amino derivatives, which are useful in creating dyes and polymers with tailored properties. This adaptability aligns with the growing interest in sustainable chemistry and green synthesis methods.

Quality control and analytical characterization are critical for CAS 67023-01-2. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely employed to ensure its purity and stability. These methods are essential for meeting the stringent requirements of pharmaceutical-grade chemicals, where even minor impurities can impact downstream applications.

As the scientific community continues to explore novel chemical entities, (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone remains a compound of interest. Its compatibility with click chemistry and other modern synthetic techniques further enhances its utility. For researchers and industry professionals, understanding its properties and applications is key to unlocking its full potential in innovative drug design and advanced material development.

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